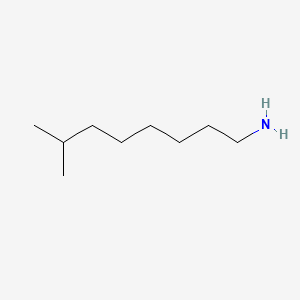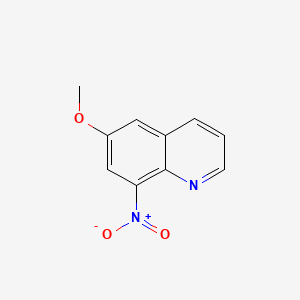![molecular formula C12H9N3 B1580687 6-苯基-5H-吡咯并[2,3-b]吡嗪 CAS No. 78605-10-4](/img/structure/B1580687.png)
6-苯基-5H-吡咯并[2,3-b]吡嗪
描述
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring.
科学研究应用
It serves as a biologically active scaffold with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . This compound has been isolated from various natural sources, including plants, microbes, soil, and marine life . Its unique structure makes it an attractive scaffold for drug discovery research, particularly in the development of kinase inhibitors .
作用机制
Target of Action
The primary targets of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine are Cyclin-dependent kinase 5 (CDK5) and Cyclin-dependent kinase 5 activator 1 . These proteins play crucial roles in the regulation of the cell cycle and have been implicated in various cellular processes, including signal transduction, apoptosis, and transcription control .
Mode of Action
This inhibition could lead to alterations in the cell cycle, potentially affecting cell proliferation and survival .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to cell cycle regulation and signal transduction .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Given its inhibitory action on cdk5 and cyclin-dependent kinase 5 activator 1, it is likely to affect cell proliferation and survival .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
准备方法
The synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrazinylhydrazones, which can be achieved through thermal (non-catalytic) cyclization . Another approach involves the use of palladium-catalyzed Sonogashira cross-coupling followed by base-induced cyclization to produce the desired compound . Additionally, microwave irradiation conditions have been employed to enhance regio- and stereo-selectivities in the synthesis of pyrrolopyrazine derivatives .
化学反应分析
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrazine monohydrate for the preparation of pyrazoles, gold catalysts for cyclization, and sodium hydride (NaH) for final cyclization steps . Major products formed from these reactions include substituted pyrrolopyrazines, which exhibit diverse biological activities .
相似化合物的比较
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazine derivatives and 6H-pyrrolo[3,4-b]pyrazine derivatives . While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives, including 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, show more activity on kinase inhibition . This highlights the uniqueness of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine in its specific biological activities and potential therapeutic applications.
属性
IUPAC Name |
6-phenyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-8-11-12(15-10)14-7-6-13-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJMAXYFHBVNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321037 | |
| Record name | 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70321037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78605-10-4 | |
| Record name | 78605-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70321037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PHENYL(5H)PYRROLO(2,3-B)PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5JSW5LGX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines as CDK inhibitors?
A1: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines, specifically a subclass known as aloisines, exhibit inhibitory activity against cyclin-dependent kinases (CDKs). These compounds act as competitive inhibitors of ATP binding to the catalytic subunit of the kinase []. This interaction is primarily facilitated by two hydrogen bonds formed between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu83 within the ATP-binding pocket of the CDK enzyme [].
Q2: How can 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines be synthesized efficiently?
A2: An efficient one-pot multicomponent synthesis route has been developed, employing a Pd–Cu catalyzed Sonogashira coupling reaction. This reaction involves 5,6-dichloropyrazine-2,3-dicarbonitrile reacting with hydrazine, phenylacetylene, and various aldehydes []. This approach allows for the preparation of a range of 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles, expanding the possibilities for exploring the structure-activity relationship of this class of compounds.
Q3: Can we predict the CDK-1 inhibitory activity of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines based on their structure?
A3: Researchers have explored the use of topological indices derived from graph theory to establish a relationship between the molecular structure of aloisine analogs and their CDK-1 inhibitory activity []. The study utilized the Wiener Index, Zagreb group parameter, and eccentric connectivity index, calculated for 51 aloisine analogs, to develop predictive models. These models demonstrated an accuracy of 82% to 84% in predicting the CDK-1 inhibitory activity, highlighting the potential of using topological descriptors in structure-activity relationship studies for this class of compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)

